2-Cyano-3-(1H-indol-3-yl)prop-2-enoic acid
Description
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Properties
IUPAC Name |
2-cyano-3-(1H-indol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c13-6-8(12(15)16)5-9-7-14-11-4-2-1-3-10(9)11/h1-5,7,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXPFUXVCVZRLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80711021 | |
| Record name | 2-Cyano-3-(1H-indol-3-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80711021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26272-42-4 | |
| Record name | 2-Cyano-3-(1H-indol-3-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80711021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Cyano-3-(1H-indol-3-yl)prop-2-enoic acid, also known as indole acrylic acid, is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on current research findings.
- Molecular Formula : C12H8N2O2
- Molecular Weight : 212.208 g/mol
The primary mechanism of action for this compound involves its role as an inhibitor of the mitochondrial pyruvate carrier (MPC) . This inhibition disrupts the normal flow of pyruvate into mitochondria, leading to alterations in cellular metabolism and energy production.
Biochemical Pathways
- Inhibition of Cellular Respiration : By blocking the MPC, this compound decreases pyruvate-driven respiration, which can lead to increased glycolysis.
- Glucose Uptake : Studies have shown that it enhances glucose uptake in human monocytes, indicating a potential role in metabolic regulation .
Biological Activities
The compound exhibits a range of biological activities:
Anticancer Properties
Research indicates that this compound has anticancer effects, particularly in prostate cancer cells. It has been observed to enhance glycolysis, which is often upregulated in cancer cells to meet their increased energy demands.
Anti-inflammatory Effects
In vivo studies demonstrate its potential as an anti-inflammatory agent. For instance:
- In a study involving CFA-induced paw edema, the compound significantly reduced edema comparable to dexamethasone treatment .
- It inhibited the production of pro-inflammatory cytokines such as IL-1β and TNFα, showcasing its ability to modulate inflammatory responses .
Antiviral Activity
Preliminary studies suggest potential antiviral properties, although further research is needed to elucidate the specific mechanisms involved.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
